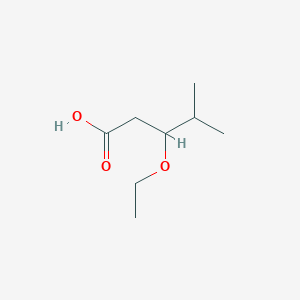

3-Ethoxy-4-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

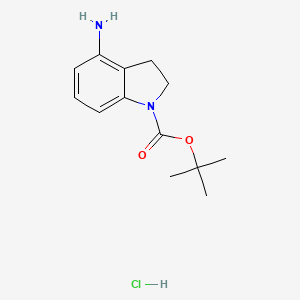

3-Ethoxy-4-methylpentanoic acid is a chemical compound with the molecular formula C8H16O3 . It has an average mass of 160.211 Da and a monoisotopic mass of 160.109940 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact spatial arrangement of these atoms would be determined by various factors such as the presence of functional groups and the specific synthesis process used.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

3-Ethoxy-4-methylpentanoic acid and its analogs have been studied for their roles in various chemical syntheses and reactions. For instance, studies have investigated its use in the formation of substituted esters in red wine, highlighting its contribution to wine's aromatic qualities. This involves the quantification of substituted acids, including their enantiomeric forms, in commercial wines (Lytra et al., 2017). Another study detailed the reaction mechanisms involving 3-methylpentanoic acid, a related compound, using online NMR spectroscopy, providing insights into the synthesis of pharmaceutical ingredients (Dunn et al., 2016).

Aroma and Flavor Contributions

A significant area of research is the contribution of this compound derivatives to aroma and flavor, particularly in alcoholic beverages. For example, a method was developed for the quantitative determination of hydroxy acids, including 2-hydroxy-4-methylpentanoic acid, in wines and other alcoholic beverages. This study revealed how these compounds might contribute to sensory effects in these beverages (Gracia-Moreno et al., 2015). Additionally, the analysis of varietal thiols in wine has been improved by novel derivatization methods, facilitating the study of aroma compounds in oenology (Herbst-Johnstone et al., 2013).

Biological and Environmental Safety

Safety assessments have been conducted on similar compounds like 4-methylpentanoic acid. These assessments cover a range of endpoints such as genotoxicity, reproductive toxicity, and environmental safety, ensuring the responsible use of these compounds in various applications (Api et al., 2020).

Potential Antibacterial Properties

Compounds structurally similar to this compound, such as derivatives isolated from natural sources, have shown antibacterial activity. For instance, a compound isolated from Siegesbeckia glabrescens demonstrated antibacterial properties against certain strains, indicating potential applications in developing new antibacterial agents (Kim et al., 2012).

Chemical Communication in Insects

Interestingly, related compounds have been identified in the chemical communication systems of insects. For example, 3-ethyl-4-methylpentanol, a minor component of the sex pheromone in certain ant species, plays a critical role in mating behavior, demonstrating the diverse biological significance of these compounds (Castracani et al., 2008).

Propriétés

IUPAC Name |

3-ethoxy-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-11-7(6(2)3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMMKLKTPSAIPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)

![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)

![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)